2-Keto-4-hydroxybutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

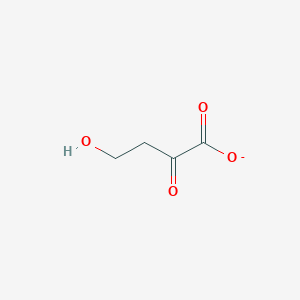

2-Keto-4-hydroxybutanoate, also known as this compound, is a useful research compound. Its molecular formula is C4H5O4- and its molecular weight is 117.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biosynthesis of 2-Keto-4-hydroxybutanoate

Recent research has highlighted innovative methods for the biosynthesis of this compound using engineered microorganisms. Notably, a study demonstrated the production of this compound from methanol and pyruvate through a one-pot enzymatic reaction involving an aldolase from Pseudomonas aeruginosa PAO1. This method is environmentally friendly and utilizes cheap one-carbon sources, making it a sustainable approach for industrial applications .

Key Findings in Biosynthesis

- Enzymatic Reaction : The aldolase catalyzes the condensation of formaldehyde (derived from methanol) and pyruvate to produce this compound.

- Catalytic Efficiency : Variants of the aldolase exhibited significantly higher catalytic activities compared to wild-type enzymes, enhancing the yield of the desired product .

- Carbon Atom Economy : The process demonstrates high carbon atom economy, converting one glucose molecule and two methanol molecules into two molecules of this compound with theoretical 100% conversion efficiency .

Industrial Applications

This compound serves as an important building block in the synthesis of various biochemicals. Its derivatives are utilized in the production of amino acids, hydroxy carboxylic acids, and chiral aldehydes, which are crucial for manufacturing biocompatible plastics and other materials .

Comparison Table: Industrial Applications

| Application | Description | Source |

|---|---|---|

| Amino Acids | Precursor for synthesizing essential amino acids | Enzymatic reactions with engineered strains |

| Hydroxy Carboxylic Acids | Building block for biodegradable polymers | Biocatalytic processes |

| Chiral Aldehydes | Used in pharmaceuticals for drug synthesis | Derived from this compound |

Therapeutic Potential

The compound has been explored for its potential therapeutic effects, particularly in metabolic disorders. Research indicates that it may play a role in energy metabolism and could be beneficial in conditions such as obesity and diabetes. Studies have shown that ketone bodies, including derivatives like this compound, can improve metabolic health by enhancing mitochondrial function and reducing oxidative stress .

Case Studies on Therapeutic Use

- Ketogenic Diets : In clinical settings, ketogenic diets that elevate levels of ketone bodies have been associated with improved outcomes in patients with metabolic syndrome and type 2 diabetes. The incorporation of compounds like this compound may enhance these effects by providing an additional energy source during metabolic stress .

- Kidney Health : A review highlighted the use of ketogenic diets in managing kidney diseases, where ketones serve as an alternative energy source for renal cells, potentially improving kidney function in diabetic models .

Propriétés

Formule moléculaire |

C4H5O4- |

|---|---|

Poids moléculaire |

117.08 g/mol |

Nom IUPAC |

4-hydroxy-2-oxobutanoate |

InChI |

InChI=1S/C4H6O4/c5-2-1-3(6)4(7)8/h5H,1-2H2,(H,7,8)/p-1 |

Clé InChI |

PUWWONYMIXRVQF-UHFFFAOYSA-M |

SMILES canonique |

C(CO)C(=O)C(=O)[O-] |

Synonymes |

2-keto-4-hydroxybutyrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.